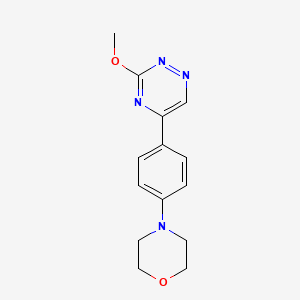
as-Triazine, 3-methoxy-5-(p-morpholinophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- is a derivative of the 1,3,5-triazine family, known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group and a morpholinophenyl group attached to the triazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to enhance the reaction rate and yield. Microwave-assisted synthesis has been shown to provide higher purity and better yields compared to conventional heating methods . The process involves the reaction of cyanuric chloride with morpholine and methoxybenzene under controlled microwave irradiation.
Chemical Reactions Analysis
Types of Reactions
as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms in cyanuric chloride with nucleophiles such as morpholine and methoxybenzene.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Substitution Reactions: The methoxy and morpholinophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cyanuric chloride, morpholine, methoxybenzene, and bases such as sodium carbonate . The reactions are typically carried out under controlled temperatures using ice-baths or microwave irradiation to enhance the reaction rate and yield .
Major Products Formed
The major products formed from the reactions of as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- include various substituted triazine derivatives, depending on the nucleophiles and reaction conditions used .
Scientific Research Applications
as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- involves its interaction with specific molecular targets and pathways. For instance, triazine derivatives are known to inhibit photosynthesis in plants by interfering with the electron transport chain in photosystem II . In biological systems, the compound may interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- include:
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A widely used precursor in the synthesis of triazine derivatives.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Another triazine derivative with similar chemical properties.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in various chemical reactions and applications.
Uniqueness
The uniqueness of as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
69467-26-1 |
|---|---|
Molecular Formula |
C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-[4-(3-methoxy-1,2,4-triazin-5-yl)phenyl]morpholine |
InChI |
InChI=1S/C14H16N4O2/c1-19-14-16-13(10-15-17-14)11-2-4-12(5-3-11)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3 |
InChI Key |
CZILVVMDXMUXKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=N1)C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















